7-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a diazino[4,5-d]pyrimidine core, substituted with fluorophenyl, dimethyl, and nitrophenylmethylsulfanyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with dimethylformamide dimethyl acetal to form an intermediate, which is then reacted with 4-nitrobenzyl chloride in the presence of a base to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in DNA replication and repair, such as poly (ADP-ribose) polymerase (PARP).
Pathways: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity and anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibiting cytotoxic activities against various cancer cell lines.
Uniqueness
7-(4-fluorophenyl)-1,3-dimethyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its potential as a multi-targeted therapeutic agent makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H16FN5O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)13-5-7-14(22)8-6-13)32-11-12-3-9-15(10-4-12)27(30)31/h3-10H,11H2,1-2H3 |
InChI Key |
NFWQHEVHGVHNIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Origin of Product |
United States |
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